REACTION_CXSMILES
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[CH3:1][C:2]1([CH3:10])[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])[O:3]1.[NH2:11][C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1.[CH:18](OC)(OC)OC>>[CH3:1][C:2]1([CH3:10])[O:7][C:6](=[O:8])[C:5](=[CH:18][NH:11][C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)[C:4](=[O:9])[O:3]1
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Name
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|
Quantity
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8.4 g
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Type
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reactant
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Smiles
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CC1(OC(CC(O1)=O)=O)C
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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C(OC)(OC)OC
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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NC1=CC=NC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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the mixture heated for a further 0.25 hour
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Duration
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0.25 h
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Type
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WASH
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Details
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The resulting solid was washed with a small amount of cold ethanol
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Type
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CUSTOM
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Details
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dried in vacuo (7.3 g, 55%)
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Name
|
|
Type
|
|
Smiles
|
CC1(OC(C(C(O1)=O)=CNC1=CC=NC=C1)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |